molecular formula C8H5ClFNO B13653423 4-Chloro-6-fluoroindolin-2-one

4-Chloro-6-fluoroindolin-2-one

Cat. No.: B13653423
M. Wt: 185.58 g/mol
InChI Key: YKHGZWAYKYNEJH-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoroindolin-2-one is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. The incorporation of chlorine and fluorine atoms into the indole structure can influence the compound’s reactivity, selectivity, and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-fluoroindolin-2-one can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with different anilines under microwave irradiation. This method utilizes copper dipyridine dichloride (CuPy₂Cl₂) as a catalyst and ethanol as a solvent. The reaction is conducted in a microwave reactor at 60°C, yielding the desired product in good to excellent yields (64-92%) within a short period (9-15 minutes) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis offers advantages such as shorter reaction times, higher yields, and eco-friendly procedures, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-fluoroindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted indole derivative .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-fluoroindolin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms enhances its reactivity and selectivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H5ClFNO

Molecular Weight

185.58 g/mol

IUPAC Name

4-chloro-6-fluoro-1,3-dihydroindol-2-one

InChI

InChI=1S/C8H5ClFNO/c9-6-1-4(10)2-7-5(6)3-8(12)11-7/h1-2H,3H2,(H,11,12)

InChI Key

YKHGZWAYKYNEJH-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(C=C2Cl)F)NC1=O

Origin of Product

United States

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